2-(3,7-Dimethyloctylsulfanyl)thiophene

Description

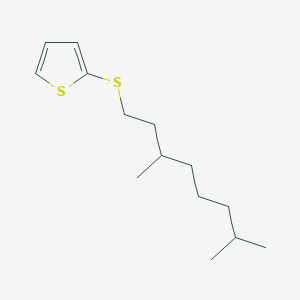

Structure

2D Structure

3D Structure

Properties

CAS No. |

321858-70-2 |

|---|---|

Molecular Formula |

C14H24S2 |

Molecular Weight |

256.5 g/mol |

IUPAC Name |

2-(3,7-dimethyloctylsulfanyl)thiophene |

InChI |

InChI=1S/C14H24S2/c1-12(2)6-4-7-13(3)9-11-16-14-8-5-10-15-14/h5,8,10,12-13H,4,6-7,9,11H2,1-3H3 |

InChI Key |

TWOLMUQSOOZPPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCSC1=CC=CS1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategies for 2 3,7 Dimethyloctylsulfanyl Thiophene

Advanced Retrosynthetic Analysis for the 2-(3,7-Dimethyloctylsulfanyl)thiophene Scaffold

A retrosynthetic analysis of the target molecule, this compound, identifies the carbon-sulfur bond as the primary disconnection point. This leads to two principal synthetic strategies based on which precursor bears the nucleophilic sulfur and which bears the electrophilic or metal-activated site.

Disconnection A: Thiophene (B33073) as Nucleophile. In this approach, the C-S bond is formed by the reaction of a sulfur nucleophile on the thiophene ring with an electrophilic dimethyloctyl chain. This retro-pathway leads to thiophene-2-thiol (B152015) (or its conjugate base, thiophene-2-thiolate) and a 3,7-dimethyloctyl halide (e.g., bromide or iodide) or another derivative with a suitable leaving group. This is a classic nucleophilic substitution pathway.

Disconnection B: Thiophene as Electrophile. Conversely, the synthesis can be envisioned from a nucleophilic sulfur on the side chain and an electrophilic or activated thiophene ring. This pathway leads to 3,7-dimethyloctanethiol and an activated thiophene, such as 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-iodothiophene). This strategy is amenable to transition metal-catalyzed cross-coupling reactions.

A third, less common disconnection could involve a radical-mediated coupling, which would proceed through different precursors and mechanisms. The choice between these pathways dictates the subsequent exploration of specific reaction types.

Exploration of Thiophene Functionalization Routes Leading to Alkylsulfanylation

The functionalization of the thiophene ring at the C2 position to introduce the alkylsulfanyl group can be achieved through several robust chemical methods.

Transition metal catalysis, particularly using palladium or copper, provides a powerful and versatile method for forming C-S bonds. uu.nlias.ac.in These reactions typically involve the coupling of an aryl halide or triflate with a thiol. For the synthesis of this compound, this would involve coupling 2-halothiophene with 3,7-dimethyloctanethiol.

Copper-catalyzed methods, often referred to as Ullmann-type couplings, are well-established for C-S bond formation. uu.nl These reactions can often be performed under ligand-free conditions, using a simple copper salt like copper(I) iodide (CuI) as the catalyst. uu.nl Palladium-catalyzed systems, while sometimes requiring more complex phosphine (B1218219) ligands, are also highly effective and often exhibit broad functional group tolerance. acs.org The general mechanism for these cross-coupling reactions involves an oxidative addition of the aryl halide to the low-valent metal center, followed by reaction with the thiolate, and concluding with a reductive elimination step that forms the C-S bond and regenerates the catalyst. uni-muenster.de

Table 1: Representative Conditions for Transition Metal-Catalyzed C-S Coupling

| Catalyst System | Thiophene Substrate | Thiol Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI (2.5 mol%) | 2-Iodothiophene | Alkanethiol | K₂CO₃ | DMF | 110 | Good to Excellent | uu.nl |

| Pd(OAc)₂ / Xantphos | 2-Bromothiophene | Alkanethiol | Cs₂CO₃ | Toluene | 100 | High | acs.org |

| NiCl₂(dppp) | 2-Chlorothiophene | Alkanethiol | NaOtBu | Dioxane | 80 | Good | uni-muenster.de |

Nucleophilic substitution offers a more classical approach to C-S bond formation. This strategy can be implemented in two primary ways:

Alkylation of Thiophene-2-thiol: The reaction between the sodium or potassium salt of thiophene-2-thiol (2-mercaptothiophene) and an alkyl halide, such as 3,7-dimethyloctyl bromide, proceeds via a standard Sₙ2 mechanism. scbt.com This method is straightforward and often high-yielding. The thiophene-2-thiolate is a potent nucleophile, readily displacing leaving groups from primary alkyl halides.

Nucleophilic Aromatic Substitution (SₙAr): While unactivated aryl halides are generally unreactive towards nucleophilic substitution, the thiophene ring is inherently more reactive than benzene (B151609) in SₙAr reactions. uoanbar.edu.iqedurev.inscite.ai The presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to a leaving group (like a halogen) dramatically increases the rate of SₙAr. quimicaorganica.orgnih.gov Therefore, a substrate like 2-bromo-5-nitrothiophene (B82342) would react readily with 3,7-dimethyloctanethiolate to yield the corresponding thioether. The subsequent removal of the activating group would be necessary to obtain the target compound.

Free-radical reactions provide an alternative pathway for forming C-S bonds, often with regioselectivity complementary to ionic reactions. wikipedia.org The addition of a thiol-derived radical to an unsaturated system is a well-known transformation. While direct radical addition to the aromatic thiophene ring is challenging, related strategies can be employed. For instance, a thiyl radical, generated from 3,7-dimethyloctanethiol using a radical initiator (like AIBN) or photolysis, could potentially add to a suitably functionalized thiophene.

A more common application of radical chemistry in this context is the anti-Markovnikov addition of thiols to alkenes, known as the thiol-ene reaction. youtube.com This could be used to synthesize the 3,7-dimethyloctanethiol precursor itself from a terminal alkene derived from citronellol. The mechanism involves initiation to form a thiyl radical, which then adds to the alkene at the least substituted carbon, followed by hydrogen abstraction from another thiol molecule to propagate the chain. organicreactions.org

Mechanistic Investigations of Key Bond-Forming Reactions in the Synthesis of this compound

Understanding the mechanisms of the key bond-forming steps is crucial for optimizing reaction conditions and predicting outcomes.

Transition Metal-Catalyzed Cross-Coupling: The catalytic cycle for palladium-catalyzed C-S coupling generally begins with the oxidative addition of the 2-halothiophene to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. The thiolate then displaces the halide on the palladium center. The final step is reductive elimination, where the C-S bond is formed, and the Pd(0) catalyst is regenerated. acs.org

Nucleophilic Substitution (Sₙ2): The alkylation of thiophene-2-thiolate with a 3,7-dimethyloctyl halide is a classic bimolecular nucleophilic substitution (Sₙ2). The reaction proceeds in a single, concerted step where the thiolate nucleophile attacks the electrophilic carbon bearing the leaving group, leading to inversion of stereochemistry if that carbon were chiral.

Nucleophilic Aromatic Substitution (SₙAr): The SₙAr mechanism is a two-step process. First, the nucleophilic thiol or thiolate attacks the carbon atom bearing the leaving group, breaking the aromaticity of the thiophene ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups and the ability of the sulfur heteroatom to accommodate the negative charge. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. edurev.in

Development of Sustainable and Atom-Economical Synthetic Protocols

The development of sustainable and atom-economical synthetic routes for specialty chemicals like this compound is a primary focus of modern green chemistry. The goal is to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. While specific literature on the green synthesis of this exact molecule is not extensively available, sustainable protocols can be designed based on established green chemical methodologies for the synthesis of thiophene derivatives and subsequent C-S bond formation.

A plausible and sustainable two-step approach to synthesize this compound involves:

The green synthesis of a 2-halothiophene intermediate, such as 2-bromothiophene.

A subsequent atom-economical and catalytic cross-coupling reaction with 3,7-dimethyloctane-1-thiol (B14277800).

Step 1: Sustainable Synthesis of 2-Bromothiophene

Traditional bromination of thiophene often involves the use of elemental bromine, which is highly corrosive and hazardous. Greener alternatives focus on using safer brominating agents and environmentally benign reaction conditions. One such approach utilizes sodium bromide (NaBr) as the bromine source with an oxidizing agent like hydrogen peroxide (H₂O₂) in an aqueous medium. This method avoids the direct handling of liquid bromine and produces water as the primary byproduct, aligning with the principles of green chemistry.

Research into the green process of 2-bromothiophene synthesis has shown that using a system of 48% hydrobromic acid (HBr) and 35% hydrogen peroxide in the presence of an ether solvent can efficiently produce 2-bromothiophene at controlled temperatures. guidechem.com Another green method for the synthesis of halogenated thiophenes involves using sodium halides as the source of electrophilic halogens in ethanol, a greener solvent, mediated by copper (II) sulfate (B86663) pentahydrate. nih.gov

Step 2: Atom-Economical C-S Cross-Coupling

The second step involves the formation of the C-S bond between the thiophene ring and the 3,7-dimethyloctyl chain. Traditional methods for this transformation often rely on stoichiometric amounts of strong bases and can generate significant waste. Modern catalytic approaches offer a more atom-economical and sustainable alternative.

Copper-catalyzed C-S cross-coupling reactions have emerged as a powerful tool in this regard. The use of a copper single-atom catalyst on a support like mesoporous graphitic carbon nitride can enable efficient, selective, and recyclable C-S cross-coupling reactions under mild conditions. whiterose.ac.uk These catalysts exhibit high resistance to poisoning by sulfur compounds and can be reused multiple times, which significantly reduces waste and cost. whiterose.ac.uk This method avoids the need for expensive and often toxic palladium catalysts that are sometimes used for C-S bond formation.

The proposed sustainable synthesis of this compound would therefore involve the reaction of sustainably produced 2-bromothiophene with 3,7-dimethyloctane-1-thiol in the presence of a recyclable copper catalyst. This approach minimizes the use of hazardous reagents, reduces waste, and allows for the potential use of greener solvents.

The following interactive data table summarizes the proposed sustainable and atom-economical synthetic protocol for this compound.

| Step | Reaction | Reagents and Catalysts | Solvent | Key Sustainability Features |

| 1 | Bromination of Thiophene | Thiophene, NaBr, H₂O₂ | Water/Ethanol | Avoids use of elemental bromine; water as a benign solvent; H₂O₂ produces water as a byproduct. guidechem.comnih.gov |

| 2 | C-S Cross-Coupling | 2-Bromothiophene, 3,7-Dimethyloctane-1-thiol, Copper Single-Atom Catalyst | Green Solvents (e.g., Cyrene, 2-MeTHF) | High atom economy; recyclable catalyst; mild reaction conditions; avoids toxic palladium catalysts. whiterose.ac.uk |

This proposed two-step synthesis represents a significant improvement over traditional methods in terms of sustainability and atom economy. The use of safer reagents, recyclable catalysts, and greener solvents makes this a more environmentally responsible approach to the production of this compound. Further research could focus on developing a one-pot synthesis to further enhance the efficiency and sustainability of the process. nih.gov

Iii. Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of "2-(3,7-Dimethyloctylsulfanyl)thiophene," providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons on the thiophene (B33073) ring and the 3,7-dimethyloctyl chain. The aromatic region would feature signals for the thiophene protons, typically observed between δ 6.5 and 7.5 ppm. Specifically, the proton at the C5 position is expected to resonate as a doublet of doublets, coupled to the protons at C3 and C4. The protons at C3 and C4 would also appear as doublets of doublets, with their precise chemical shifts influenced by the electron-donating nature of the sulfur atom.

The aliphatic region of the spectrum would be more complex, with overlapping signals from the 3,7-dimethyloctyl group. The methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂) are expected to appear as a triplet in the range of δ 2.8-3.2 ppm. The methine protons at the chiral centers (C3 and C7) and the various methylene and methyl groups of the alkyl chain would resonate at higher fields (δ 0.8-1.8 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data, with distinct signals for each carbon atom. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 120-140 ppm). The carbon atom attached to the sulfur (C2) would likely be the most deshielded of the thiophene carbons. The carbons of the 3,7-dimethyloctyl chain would appear in the aliphatic region (δ 10-60 ppm), with the carbon of the S-CH₂ group resonating around δ 30-40 ppm.

Conformational Analysis: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different protons, aiding in the determination of the preferred conformation of the flexible 3,7-dimethyloctyl chain relative to the thiophene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-3 | 6.90 - 7.10 | 127.0 - 129.0 |

| Thiophene H-4 | 6.80 - 7.00 | 125.0 - 127.0 |

| Thiophene H-5 | 7.15 - 7.35 | 130.0 - 132.0 |

| S-CH₂ | 2.80 - 3.20 | 35.0 - 40.0 |

| Alkyl CH | 1.40 - 1.80 | 30.0 - 40.0 |

| Alkyl CH₂ | 1.10 - 1.70 | 20.0 - 40.0 |

| Alkyl CH₃ | 0.80 - 1.00 | 10.0 - 25.0 |

Advanced Mass Spectrometry Techniques for Isotopic Abundance Studies and Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are crucial for confirming the molecular weight and elemental composition of "this compound," as well as for elucidating its fragmentation pathways under ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₁₄H₂₄S₂). The presence of two sulfur atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ ion having a higher relative abundance than expected for a compound containing only carbon, hydrogen, and one sulfur atom.

Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is expected to be dominated by cleavage of the C-S bond and fragmentation of the alkyl chain. A prominent peak corresponding to the thiophene-thiol radical cation ([C₄H₃S-S]⁺) or the thienyl cation ([C₄H₃S]⁺) is anticipated. Fragmentation of the 3,7-dimethyloctyl chain would likely proceed through the loss of alkyl radicals, leading to a series of fragment ions. Common fragmentation pathways for alkyl sulfides include α-cleavage (cleavage of the C-C bond adjacent to the sulfur) and β-cleavage with hydrogen rearrangement.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 256 | [M]⁺ (Molecular Ion) |

| 115 | [C₄H₃S-S]⁺ |

| 83 | [C₄H₃S]⁺ |

| 143 | [M - C₈H₁₇]⁺ |

| 57 | [C₄H₉]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Characterizing Molecular Symmetries and Functional Group Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal vibrations within "this compound."

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the thiophene ring and the alkyl chain. The C-H stretching vibrations of the thiophene ring would appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected to produce a series of bands between 1500 and 1400 cm⁻¹. The C-S stretching vibration of the thiophene ring typically appears in the 850-700 cm⁻¹ region. The aliphatic C-H stretching vibrations of the 3,7-dimethyloctyl group would be observed as strong bands in the 2960-2850 cm⁻¹ range. The C-S stretching of the thioether linkage is expected in the 700-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum. The C-S stretching vibrations are also typically Raman active and can provide valuable structural information.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Thiophene C=C Stretch | 1500 - 1400 | 1500 - 1400 |

| Thiophene C-S Stretch | 850 - 700 | 850 - 700 |

| Thioether C-S Stretch | 700 - 600 | 700 - 600 |

Electronic Absorption and Emission Spectroscopy for Understanding Chromophoric Behavior and Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions and chromophoric properties of "this compound."

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum is expected to exhibit absorption bands characteristic of the thiophene chromophore. Thiophene itself has a primary absorption band around 231 nm. The substitution with the electron-donating 3,7-dimethyloctylsulfanyl group is expected to cause a bathochromic (red) shift of this absorption maximum. This is due to the interaction of the sulfur lone pairs with the π-system of the thiophene ring, which raises the energy of the highest occupied molecular orbital (HOMO). The spectrum would likely show a main absorption band in the range of 240-260 nm, corresponding to a π → π* transition within the thiophene ring.

Emission Spectroscopy: While many simple thiophene derivatives are not strongly fluorescent, the presence of the alkylthio substituent may influence its emission properties. If the compound exhibits fluorescence, the emission spectrum would typically be a mirror image of the lowest energy absorption band, with a Stokes shift (the difference in wavelength between the absorption and emission maxima) that can provide information about the change in geometry between the ground and excited states.

Table 4: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| λmax (Absorption) | 240 - 260 nm |

| Molar Absorptivity (ε) | 5,000 - 10,000 M⁻¹cm⁻¹ |

| λem (Emission) | Potentially weak or non-emissive |

X-ray Diffraction Studies for Solid-State Structural Determination (if crystalline form is accessible for research purposes)

Should "this compound" be obtainable in a crystalline form suitable for X-ray diffraction, this technique would provide the most definitive three-dimensional structural information.

Single-Crystal X-ray Diffraction: This powerful technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would reveal the planarity of the thiophene ring and the conformation of the 3,7-dimethyloctyl chain in the solid state. Furthermore, analysis of the crystal packing would provide insights into the intermolecular interactions, such as van der Waals forces, that govern the solid-state structure. The presence of chiral centers at C3 and C7 in the alkyl chain could lead to interesting packing arrangements and potentially the formation of enantiomerically pure crystals or racemates. The crystallographic data would serve as a benchmark for validating the results from theoretical calculations and spectroscopic analyses.

Iv. Computational and Theoretical Investigations of 2 3,7 Dimethyloctylsulfanyl Thiophene

V. Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of 2 3,7 Dimethyloctylsulfanyl Thiophene

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring System

The thiophene ring in 2-(3,7-dimethyloctylsulfanyl)thiophene is highly activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgwikipedia.orglibretexts.org The sulfur atom of the thiophene ring and the exocyclic sulfur of the thioether group both donate electron density to the ring system, increasing its nucleophilicity. Substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation, are expected to proceed readily, often under milder conditions than those required for benzene (B151609). pearson.comtotal-synthesis.commasterorganicchemistry.com

The directing effect of the 2-alkylthio substituent strongly favors electrophilic attack at the 5-position (the other α-position) due to the ability of the sulfur atom to stabilize the adjacent carbocation intermediate through resonance. To a lesser extent, substitution may occur at the 3-position. The bulky 3,7-dimethyloctyl group can sterically hinder attack at the 3-position, further enhancing the selectivity for the 5-position. Common electrophilic substitution reactions anticipated for this compound are summarized in the table below.

| Reaction | Reagent | Expected Major Product |

| Bromination | Br₂ in acetic acid | 2-(3,7-Dimethyloctylsulfanyl)-5-bromothiophene |

| Nitration | HNO₃/H₂SO₄ | 2-(3,7-Dimethyloctylsulfanyl)-5-nitrothiophene |

| Sulfonation | Fuming H₂SO₄ | 5-(3,7-Dimethyloctylsulfanyl)thiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 1-(5-(3,7-Dimethyloctylsulfanyl)thiophen-2-yl)ethan-1-one |

Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound is generally unfavorable due to the electron-rich nature of the ring. youtube.comyoutube.comlibretexts.org Such reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) to activate the ring towards nucleophilic attack, as well as a good leaving group. nih.govnih.gov In the absence of such activating groups, harsh reaction conditions would be necessary, which could lead to degradation of the molecule.

Oxidation and Reduction Chemistry of the Thioether Linkage and Thiophene Moiety

The thioether linkage in this compound is susceptible to oxidation. acs.orgacsgcipr.orgmasterorganicchemistry.comnih.gov Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), would be expected to convert the thioether to the corresponding sulfoxide (B87167). Further oxidation under more forcing conditions or with a stronger oxidizing agent would yield the sulfone. These transformations are detailed in the following table.

| Transformation | Reagent | Product |

| Thioether to Sulfoxide | H₂O₂ or 1 equiv. m-CPBA | 2-((3,7-Dimethyloctyl)sulfinyl)thiophene |

| Thioether to Sulfone | Excess H₂O₂ or ≥2 equiv. m-CPBA | 2-((3,7-Dimethyloctyl)sulfonyl)thiophene |

The thiophene ring itself can also undergo oxidation, though this generally requires more powerful oxidizing agents and can lead to ring opening. researchgate.net Oxidation of the thiophene sulfur atom can produce thiophene-1-oxides or thiophene-1,1-dioxides, which are highly reactive dienes that can participate in cycloaddition reactions. researchgate.net

Reduction of the thiophene ring is also possible, although it typically requires forcing conditions, such as high-pressure hydrogenation over a metal catalyst (e.g., Raney nickel). studysmarter.co.uk This process, known as hydrodesulfurization, would lead to the cleavage of the carbon-sulfur bonds and the formation of the corresponding alkane. A milder reduction, for example using sodium in liquid ammonia (B1221849) (Birch reduction), could potentially reduce the thiophene ring to a dihydrothiophene or tetrahydrothiophene (B86538) derivative. researchgate.net

Exploration of Cyclization, Rearrangement, and Fragmentation Reactions under Varied Conditions

The structure of this compound allows for the possibility of intramolecular cyclization reactions under certain conditions. For instance, in the presence of a strong acid or a Lewis acid, the thiophene ring could potentially act as an intramolecular nucleophile, attacking a carbocation generated on the dimethyloctyl side chain. However, the formation of the common 5- or 6-membered rings would be sterically challenging from the 2-position of the thiophene.

Rearrangement reactions are not commonly observed for simple 2-alkylthiothiophenes under standard conditions. However, under photochemical or thermal induction, rearrangements involving the thioether linkage or the thiophene ring could be envisioned, though such reactions are not well-documented for this specific class of compounds.

In the context of mass spectrometry, this compound would be expected to undergo characteristic fragmentation patterns. libretexts.orglibretexts.org The molecular ion peak would likely be observed. Common fragmentation pathways would include cleavage of the bond between the thiophene ring and the sulfur atom, as well as fragmentation of the dimethyloctyl side chain. libretexts.orgyoutube.comnih.gov The branched nature of the side chain would lead to the formation of stable secondary carbocations. libretexts.org A prominent fragmentation would be the alpha-cleavage of the C-S bond, leading to a thienyl radical and a dimethyloctylsulfenyl cation, or a thienylsulfenyl cation and a dimethyloctyl radical. Fragmentation of the alkyl chain itself would also be a significant process. libretexts.org

Derivatization Strategies for the Synthesis of Analogues with Tunable Electronic or Steric Properties

The synthesis of analogues of this compound with tailored electronic or steric properties can be achieved through several derivatization strategies. nih.govgoogle.com To modify the electronic properties, electron-donating or electron-withdrawing groups can be introduced onto the thiophene ring, typically at the 5-position, via the electrophilic substitution reactions described in section 5.1. researchgate.netnih.gov For instance, nitration followed by reduction would yield an amino group, a strong electron-donating group, which would significantly alter the electronic character of the molecule. Conversely, acylation would introduce an electron-withdrawing group.

The steric properties can be tuned by modifying the alkyl side chain. This could be achieved by synthesizing the parent thiol, 3,7-dimethyloctane-1-thiol (B14277800), with different branching patterns or chain lengths, and subsequently coupling it with a suitable thiophene precursor, such as 2-bromothiophene (B119243). google.com Alternatively, modifications to the thiophene ring itself, for example by introducing substituents at the 3- or 4-positions, would also alter the steric environment around the molecule.

The following table outlines some potential derivatization strategies and the expected impact on the molecule's properties.

| Derivatization Strategy | Reagents/Method | Resulting Analogue (Example) | Property Tuned |

| Introduction of an Electron-Donating Group | 1. HNO₃/H₂SO₄ 2. Sn/HCl | 5-(3,7-Dimethyloctylsulfanyl)thiophen-2-amine | Electronic (Increased electron density) |

| Introduction of an Electron-Withdrawing Group | Acetyl chloride/AlCl₃ | 1-(5-(3,7-Dimethyloctylsulfanyl)thiophen-2-yl)ethan-1-one | Electronic (Decreased electron density) |

| Modification of the Alkyl Chain | Synthesis from a different thiol, e.g., octane-1-thiol, and 2-bromothiophene | 2-(Octylsulfanyl)thiophene | Steric (Reduced bulk) |

| Introduction of a Bulky Group on the Ring | 1. Bromination 2. Suzuki coupling with a bulky boronic acid | 2-(3,7-Dimethyloctylsulfanyl)-5-(trimethylsilyl)thiophene | Steric (Increased bulk at the 5-position) |

Investigation of Reaction Kinetics and Thermodynamics for Select Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors influencing the rates and equilibria of its transformations.

For electrophilic aromatic substitution, the reaction rate is expected to be significantly faster than that of benzene due to the activating nature of the alkylthio substituent. pearson.com The rate-determining step is the formation of the cationic intermediate (the sigma complex). masterorganicchemistry.com The large, branched alkyl group is likely to have a minor electronic effect on the reaction rate but could have a more significant impact on the activation energy due to steric hindrance, especially for substitution at the 3-position.

In the oxidation of the thioether, the reaction kinetics can be influenced by the choice of oxidizing agent and the solvent. acs.orgnih.gov The reaction is generally considered to be thermodynamically favorable. The conversion of the thioether to the sulfoxide is typically faster than the subsequent oxidation to the sulfone.

Thermodynamically, the aromaticity of the thiophene ring provides a significant driving force for substitution reactions over addition reactions, as the aromatic system is regenerated in the final step. masterorganicchemistry.com For reactions involving the thioether linkage, the formation of the stronger S=O bonds in the sulfoxide and sulfone makes these oxidation processes thermodynamically favorable.

Detailed Scientific Article on "this compound" Cannot Be Generated Due to Lack of Available Research

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific research data available for the chemical compound “this compound.” This absence of published studies, experimental results, and detailed characterization prevents the creation of a scientifically accurate and informative article focusing solely on this molecule as requested.

The user's detailed outline requires in-depth information on the role of "this compound" as a precursor in several advanced applications, including:

VI. Role as a Precursor in Advanced Materials and Functional Systems

Vi. Role As a Precursor in Advanced Materials and Functional Systems

Potential in the Development of Chemo- and Biosensors

While the individual components of the molecule's name—thiophene (B33073) and the 3,7-dimethyloctylsulfanyl group—belong to well-studied classes of chemical structures, the specific combination as named does not appear in the accessible scientific literature. Thiophene and its derivatives are a cornerstone of materials science, with extensive research into their electronic and optical properties for use in organic electronics. researchgate.netrsc.org Similarly, long-chain alkyl thiols are fundamental to the field of self-assembled monolayers (SAMs) on metallic surfaces. oaepublish.comresearchgate.netrsc.org

However, without specific studies on "2-(3,7-Dimethyloctylsulfanyl)thiophene," any attempt to generate content for the requested article would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. The scientific community has not, to date, published findings on its synthesis, properties, or applications in the areas outlined. Therefore, the creation of data tables and a detailed discussion of its role in advanced materials and functional systems is not possible.

Vii. Future Research Directions and Emerging Methodologies for 2 3,7 Dimethyloctylsulfanyl Thiophene

Development of Novel Chemo- and Regioselective Transformations

Future synthetic research on 2-(3,7-dimethyloctylsulfanyl)thiophene will likely prioritize the development of highly selective chemical transformations. The thiophene (B33073) ring presents multiple sites for functionalization, and achieving control over the position of substitution (regioselectivity) and the specific functional group that reacts (chemoselectivity) is paramount for creating new derivatives with tailored properties.

C-H Bond Functionalization : A significant area of focus will be the direct functionalization of the carbon-hydrogen (C-H) bonds on the thiophene ring. rsc.org Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for C-H activation, allowing for the introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized starting materials like halogenated thiophenes. mdpi.comresearchgate.net For this compound, research could target the regioselective C-H arylation at the C5 position (α to the sulfur) or the more challenging C3 or C4 positions (β to the sulfur). rsc.org The development of catalysts and directing groups that can selectively activate a specific C-H bond in the presence of the sulfur atom and the bulky alkyl side chain will be a key challenge. nih.gov

Selective Oxidation : The sulfur atoms in the thiophene ring and the thioether linkage are both susceptible to oxidation. Future methodologies will aim to selectively oxidize one sulfur atom over the other. For instance, mild and selective oxidation of the thioether could yield the corresponding sulfoxide (B87167) or sulfone, which would dramatically alter the electronic properties and solubility of the molecule. rsc.orgnih.gov Conversely, methods to oxidize the thiophene sulfur to a thiophene-S-oxide or sulfone could be explored, though these species are often highly reactive. dicp.ac.cnnih.govresearchgate.net Developing catalysts, such as modified polyoxomolybdates, that can achieve high selectivity for thioether oxidation in the presence of a thiophene ring would be a significant advancement. rsc.org

Cross-Coupling Reactions : While C-H activation is promising, traditional cross-coupling reactions like Suzuki and Heck couplings will continue to be refined for application to this molecule. acs.orgmdpi.com Future work could involve developing catalysts that are tolerant of the thioether moiety, which can sometimes poison catalysts, to enable efficient coupling at pre-functionalized positions (e.g., a bromo-substituted thiophene ring).

Table 1: Potential Chemo- and Regioselective Transformations for this compound

| Transformation Type | Target Site | Potential Reagents/Catalysts | Desired Outcome |

|---|---|---|---|

| C-H Arylation | C5-position of thiophene | Pd(OAc)₂, various phosphine (B1218219) ligands | Introduction of aryl groups to modulate electronic properties. mdpi.com |

| C-H Functionalization | C3/C4-positions of thiophene | Rhodium or Palladium catalysts with directing groups | Access to less common substitution patterns for fine-tuning molecular geometry. rsc.org |

| Selective Thioether Oxidation | Sulfanyl sulfur | H₂O₂, Polyoxomolybdates, MTO/H₂O₂ systems | Formation of sulfoxide or sulfone to increase polarity and introduce new functionalities. rsc.orgdicp.ac.cn |

| Suzuki Coupling | Halogenated C5-position | Palladium catalysts, boronic acids | Carbon-carbon bond formation for creating extended π-conjugated systems. mdpi.com |

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis and modification of this compound can be significantly enhanced by adopting modern manufacturing technologies like continuous flow chemistry and automated synthesis. These approaches offer numerous advantages over traditional batch processing, including improved safety, efficiency, scalability, and process control. nih.govmdpi.com

Continuous flow chemistry involves performing reactions in a continuously flowing stream through a network of tubes or microreactors. nih.govmdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. catalysis.ru For the synthesis of thiophene derivatives, flow chemistry can enable the use of hazardous reagents or reactive intermediates by generating and consuming them in situ, thus minimizing risks. mdpi.comresearchgate.net The direct arylation or nitration of the thiophene ring, for instance, could be performed more safely and efficiently in a flow reactor. researchgate.net

Automated synthesis platforms, which can perform multi-step reactions, purifications, and analyses without manual intervention, represent the next frontier. merckmillipore.comresearchgate.netresearchgate.net These systems can be programmed to synthesize a library of derivatives of this compound by varying reagents and reaction conditions systematically. youtube.com This high-throughput approach would accelerate the discovery of new molecules with desired properties for various applications. The integration of flow reactors with automated platforms can create a fully autonomous system for the on-demand synthesis and optimization of complex organic molecules. nih.gov

Exploration of Supramolecular Assembly and Nanostructure Formation

The molecular structure of this compound, featuring a planar aromatic thiophene head and a bulky, flexible alkyl tail, makes it an interesting candidate for studies in supramolecular chemistry. The self-assembly of such molecules, driven by non-covalent interactions like π-π stacking of the thiophene rings and van der Waals forces between the alkyl chains, can lead to the formation of ordered nanostructures. uh.edursc.orgnih.govnih.gov

Future research will focus on understanding and controlling the self-assembly process. The branched nature of the 3,7-dimethyloctyl group is expected to have a significant influence on the molecular packing, potentially leading to unique morphologies compared to derivatives with linear alkyl chains. hkbu.edu.hknih.gov Studies have shown that variations in alkyl chain length and structure can dramatically alter the resulting solid-state order and, consequently, the material's electronic properties. nih.govrsc.org

Techniques such as atomic force microscopy (AFM), scanning tunneling microscopy (STM), and X-ray diffraction (XRD) will be employed to visualize and characterize the nanostructures formed, which could include nanofibers, nanowires, or two-dimensional crystalline sheets. uh.edursc.org By controlling factors like solvent, temperature, and substrate, it may be possible to direct the assembly into specific, desired architectures. mdpi.com The formation of these ordered structures is crucial for applications in organic electronics, where charge transport is highly dependent on molecular packing and orbital overlap. nih.gov

Advanced In-Situ Spectroscopic Monitoring and Kinetic Studies of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for process optimization and control. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reactions as they occur, providing valuable data on reaction rates, intermediates, and byproducts.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) can be used to track the concentration of reactants, products, and transient species directly in the reaction vessel. This approach avoids the potential artifacts associated with offline sampling and analysis. For example, in-situ NMR could be used to monitor the selective lithiation of the thiophene ring, while in-situ IR could follow the progress of a catalytic C-H activation reaction.

Kinetic studies, informed by data from in-situ monitoring, will be essential for developing robust and efficient synthetic protocols. By determining the reaction order, activation energy, and the effect of catalyst and substrate concentrations, a detailed kinetic model can be constructed. catalysis.ru Such models are invaluable for scaling up reactions from the laboratory to industrial production, particularly in the context of continuous flow manufacturing where precise control is key. Kinetic analysis of competing reaction pathways, such as C-H activation at different positions on the thiophene ring, will also guide the rational design of more selective catalysts. acs.org

Synergistic Approaches Combining Computational and Experimental Methodologies for Rational Design

The design of new derivatives of this compound with specific functions can be greatly accelerated by combining computational modeling with experimental synthesis and characterization. rsc.org This synergistic approach allows for the in-silico screening of potential candidate molecules, saving significant time and resources compared to a purely experimental trial-and-error process. nih.govresearchgate.net

Density Functional Theory (DFT) is a powerful computational tool that can be used to predict a wide range of molecular properties, including electronic structure, molecular geometry, and reactivity. researchgate.netrsc.org For instance, DFT calculations can be used to determine the HOMO-LUMO energy gap, which is related to the molecule's optical and electronic properties. nih.gov It can also be used to model the energies of different reaction pathways, helping to predict the regioselectivity of functionalization reactions on the thiophene ring. nih.govresearchgate.net

The process typically involves:

Computational Design : A virtual library of candidate molecules is designed by modifying the structure of this compound.

Property Prediction : DFT and other computational methods are used to predict the key properties of these virtual molecules. nih.gov

Candidate Selection : The most promising candidates are selected for experimental synthesis based on the computational predictions.

Experimental Validation : The selected molecules are synthesized and their properties are measured experimentally.

Model Refinement : The experimental data is used to validate and refine the computational models, improving the predictive power of future in-silico screening.

This iterative cycle of design, prediction, synthesis, and validation provides a rational framework for the development of new functional materials based on the this compound scaffold.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulfoxide |

| Sulfone |

| Thiophene-S-oxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.